molecular formula C12H14N2O2 B8771088 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one CAS No. 135644-06-3

2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one

Cat. No.: B8771088
CAS No.: 135644-06-3
M. Wt: 218.25 g/mol
InChI Key: PYUHZORCCAHZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl and hydroxyethyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent hydroxyethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Ethyl-3-(2-oxoethyl)quinazolin-4(3H)-one.

    Reduction: Formation of 2-Ethyl-3-(2-hydroxyethyl)dihydroquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one
  • 2-Ethyl-3-(2-methoxyethyl)quinazolin-4(3H)-one
  • 2-Ethyl-3-(2-hydroxypropyl)quinazolin-4(3H)-one

Uniqueness

2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

135644-06-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-ethyl-3-(2-hydroxyethyl)quinazolin-4-one

InChI

InChI=1S/C12H14N2O2/c1-2-11-13-10-6-4-3-5-9(10)12(16)14(11)7-8-15/h3-6,15H,2,7-8H2,1H3

InChI Key

PYUHZORCCAHZHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2-ethyl-4H-3,1-benzoxazin-4-one was added to 10 mL of monoethanolamine and the mixture was heated to 100° C. for 40 minutes. The heating element was then removed and the reaction medium was kept under agitation for about eight hours (end of the reaction). 100 mL were added to the reaction medium and the mixture was extracted with three portions of 25 mL of ethyl acetate. The organic phase was separated, and dried with magnesium sulfate and spin dried, yielding the 2-ethyl-3-(2-hydroxyethyl)quinazoline-4 (3H)-one compound as a yellowish oil, which solidified when left to rest at room temperature, which was used in the next stage, with no purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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